

Application Note: High-Resolution NMR Characterization of Propanoic Acid, 2- Phenylhydrazide

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Compound of Interest

Compound Name: *Propanoic acid, 2-phenylhydrazide*

CAS No.: 20730-02-3

Cat. No.: B1594549

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Executive Summary

This application note provides a comprehensive protocol for the Nuclear Magnetic Resonance (NMR) analysis of **Propanoic acid, 2-phenylhydrazide** (CAS: 5814-05-1). While the ethyl and phenyl moieties provide standard spectral signatures, the hydrazide linker (

) introduces significant analytical challenges, including labile proton exchange and restricted rotation (rotamerism).

This guide moves beyond basic assignment, offering a self-validating workflow to distinguish between conformational isomers and impurities. It is designed for researchers in medicinal chemistry where hydrazide pharmacophores are critical for anti-inflammatory and antimicrobial drug development.

Chemical Context & Structural Logic[1][2][3][4]

To interpret the spectrum accurately, one must understand the electronic environment of the molecule.

- System:
- Key Features:
 - Ethyl Group (a, b): Classic triplet-quartet coupling system.
 - Hydrazide Linker (N1, N2): The bond exhibits partial double-bond character, leading to E/Z rotamers. This often results in "signal doubling" in the NMR spectrum, which inexperienced analysts may mistake for impurities.
 - Phenyl Group (c): Electron-rich aromatic system, typically showing multiplet patterns.

Experimental Protocol

3.1 Solvent Selection Strategy

Recommendation: DMSO-d6 is the superior solvent over CDCl₃

for this specific analyte.

- Causality: Hydrazide protons are labile. CDCl₃ often allows rapid proton exchange, broadening the NH signals into the baseline. DMSO-d6 acts as a hydrogen-bond acceptor, stabilizing the NH protons and slowing exchange rates, yielding sharp, quantifiable doublets or singlets.

3.2 Sample Preparation

- Mass: Weigh 5–10 mg of **Propanoic acid, 2-phenylhydrazide**.
- Solvation: Dissolve in 600 μL of DMSO-d6 (99.9% D).
- Additives: Do not add TMS if your DMSO contains it. Avoid adding D₂O initially, as this will erase the critical NH signals.

3.3 Acquisition Parameters (400 MHz+)

- Pulse Sequence:zg30 (standard 30° pulse) or zg (90° pulse with longer relaxation).
- Relaxation Delay (D1): Set to
seconds.
 - Reasoning: The quaternary carbonyl carbon and aromatic protons have longer T1 relaxation times. Short D1 values lead to integration errors.
- Scans (NS): 16 (1H), 1024 (13C).
- Temperature: 298 K (25°C). Note: If peaks are broad, elevate to 353 K (80°C) to coalesce rotamers.

Spectral Analysis & Assignment

¹H NMR Assignment (DMSO-d6, 400 MHz)

The following table summarizes the expected chemical shifts. Note that values may shift slightly based on concentration and temperature.

Moiety	Proton Type	Shift (, ppm)	Multiplicity	Integral	Coupling (, Hz)
Ethyl		1.08	Triplet (t)	3H	
Ethyl		2.18	Quartet (q)	2H	
Aromatic	Ph (para)	6.70 – 6.75	Triplet (t)	1H	
Aromatic	Ph (ortho)	6.75 – 6.85	Doublet (d)	2H	
Aromatic	Ph (meta)	7.10 – 7.20	Triplet (t)	2H	
Hydrazide		7.50 – 8.00	Broad Singlet	1H	N/A
Hydrazide		9.50 – 9.80	Broad Singlet	1H	N/A

Critical Analysis Point: The NH protons are the most diagnostic. The amide NH (N1) is significantly deshielded by the adjacent carbonyl, appearing downfield (9.5+ ppm). The amine NH (N2) is shielded relative to N1 but deshielded relative to standard amines due to the phenyl ring, appearing around 7.5–8.0 ppm.

¹³C NMR Assignment

- Carbonyl (): ~172.5 ppm. (Most deshielded signal).[1]
- Aromatic (Ips0): ~149.0 ppm.
- Aromatic (Meta): ~128.5 ppm.
- Aromatic (Ortho/Para): ~112.0 – 118.0 ppm.
- Ethyl (): ~27.0 ppm.
- Ethyl (): ~9.5 ppm.

Advanced Validation: Rotamerism & 2D NMR

Hydrazides exist as a mixture of E (trans) and Z (cis) conformers around the C-N bond. In DMSO at room temperature, you may see "shadow peaks" (e.g., two triplets for the methyl group).

Distinguishing Rotamers from Impurities

To validate that minor peaks are rotamers and not impurities, perform a Variable Temperature (VT) Experiment:

- Acquire spectrum at 25°C.
- Heat sample to 80°C inside the probe.

- Result: If the split peaks coalesce into single sharp peaks, they are rotamers (dynamic exchange). If they remain distinct, they are impurities.

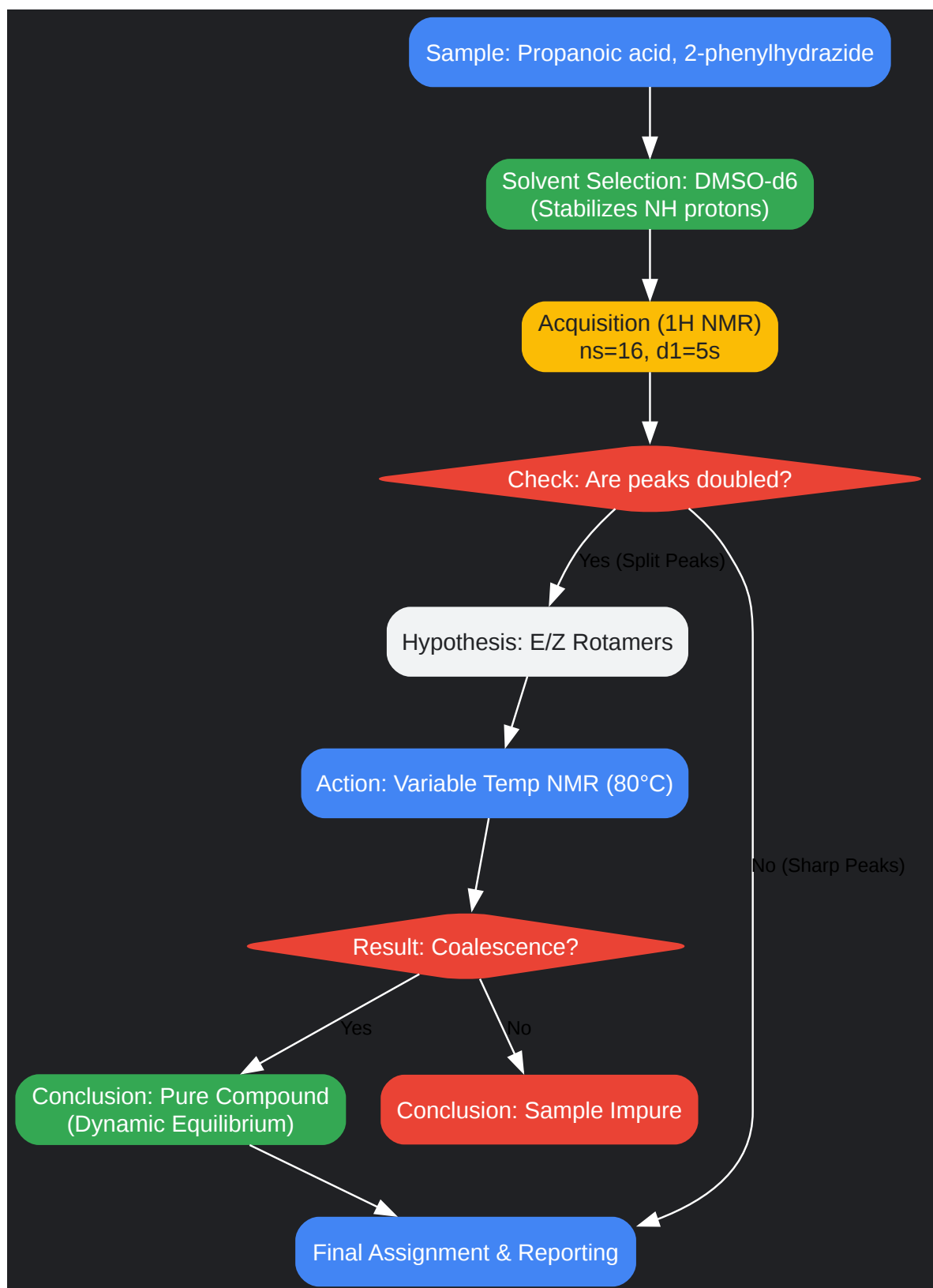
2D Correlation Logic (COSY & HMBC)

Use the following logic flow to confirm connectivity:

- COSY: Confirm the spin system.
- HMBC: Crucial for linking the ethyl group to the phenyl ring.
 - Look for a correlation from Ethyl-protons to the Carbonyl Carbon (C=O).
 - Look for a correlation from the Amide-NH (if visible) to the Carbonyl Carbon.

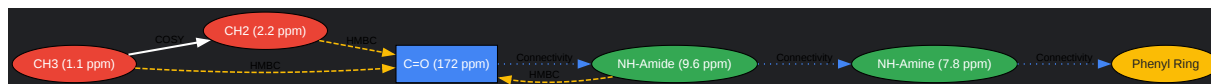
Visualization of Analytical Workflow

The following diagrams illustrate the decision-making process and structural connectivity logic.



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Figure 1: Decision tree for validating sample purity vs. rotameric complexity in hydrazides.



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Figure 2: Key NMR correlations. Solid lines = COSY (scalar coupling); Dashed = HMBC (long-range).

References

- National Institutes of Health (NIH). (2009). (2E)-2-(2-Phenylhydrazin-1-ylidene)propanoic acid. PMC. Retrieved January 30, 2026, from [\[Link\]](#)
- Oregon State University. (n.d.). Typical ^1H NMR Chemical Shifts. Retrieved January 30, 2026, from [\[Link\]](#)
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